molecular formula C15H13F3N4O5S B2608815 2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene CAS No. 1025681-49-5

2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene

Cat. No. B2608815
M. Wt: 418.35
InChI Key: IDWCMTZTIUMHPE-MDWZMJQESA-N
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Description

The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” is a derivative of 2-aminopyrimidine . It has a molecular weight of 243.27 and its IUPAC name is 2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “2-Pyrimidinamine, 4,6-dimethyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrimidinamine, 4,6-dimethyl-” include a molecular weight of 123.1558 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on novel 3,4,5-trimethoxyphenyl derivatives has contributed to the synthesis and crystallographic analysis of compounds with potential applications in materials science and drug design. These studies provide a foundation for understanding the structural characteristics and reactivity of complex organic molecules, including those with nitro, amino, and sulfonyl functional groups (Miranda et al., 2006).

Derivative Synthesis and Applications

  • The development of ethyl amino-methylpyrazole carboxylate derivatives has shown the significance of dimethylpyrimidinylamino groups in the synthesis of bioactive molecules. This research could be relevant for designing compounds with improved biological or chemical properties (Wu et al., 2005).

Functionalization and Binding Studies

  • Studies on dansyl derivatives interacting with biomolecules highlight the utility of specific chemical modifications to study protein interactions, offering a pathway to understanding how similar compounds could be utilized in biochemical assays or as fluorescent markers (Buchta & Fridkin, 1985).

Cyclization Reactions and Mechanistic Insights

  • Research into the cyclization of guanidines to produce imidazole and imidazolidine derivatives provides valuable mechanistic insights into the transformations that similar compounds can undergo. Such studies are crucial for developing novel synthetic routes and for the synthesis of heterocyclic compounds with potential pharmacological activities (Shestakov et al., 2011).

Materials Science Applications

  • Investigations into fluorinated polyimides derived from diamine monomers, similar to the compound of interest, reveal their potential applications in creating materials with desirable thermal stability, optical transparency, and mechanical properties. Such materials are of interest in electronics and coatings (Yang et al., 2005).

Safety And Hazards

The safety information for “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” includes hazard statements H302+H312+H332;H319;H335 and precautionary statements P271;P260;P280 .

Future Directions

There is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . Since the last defense line, the artemisinines, might fall possibly, there is a great demand for antiplasmodial compounds with alternative mechanism of action .

properties

IUPAC Name

4,6-dimethyl-N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O5S/c1-9-7-10(2)21-14(20-9)19-8-13(22(23)24)28(25,26)12-5-3-11(4-6-12)27-15(16,17)18/h3-8H,1-2H3,(H,19,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCMTZTIUMHPE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene

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